Ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate
Overview
Description
The compound “Ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The molecule also contains a benzenesulfonyl group , a chlorophenyl group, and an ethyl carboxylate group.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been shown to undergo nucleophilic substitution reactions .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate is involved in the synthesis of complex compounds, showcasing its role in the development of new chemical entities with potential pharmacological activities. For instance, it has been used in the synthesis of N-substituted derivatives with antimicrobial properties through a series of reactions, starting from the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield various derivatives (H. Khalid et al., 2016). Additionally, its involvement in the synthesis of benzocarbazoloquinones via oxidative cyclization points to its utility in creating complex molecular structures (W. Rajeswaran & P. Srinivasan, 1994).
Biological Applications
Beyond its chemical synthesis applications, Ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate serves as a precursor in the development of compounds with biological activities. This includes the creation of derivatives with antimicrobial properties, as well as potential applications in drug discovery, such as the development of CCR5 antagonists for preventing HIV-1 infection (Cheng De-ju, 2015). Its versatility is further demonstrated in the synthesis of sulfonyl hydrazone derivatives with antioxidant and anticholinesterase activity, underscoring its potential in medicinal chemistry (Nurcan Karaman et al., 2016).
Analytical Applications
The compound also finds application in analytical chemistry, as demonstrated in the analysis of aliphatic amines in wastewater and surface water. It serves as a derivatization agent, highlighting its utility in environmental monitoring and analysis (F. Sacher et al., 1997).
Structural and Physical Chemistry
In structural chemistry, Ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate is key in synthesizing compounds whose crystal structures provide insights into molecular interactions and conformational dynamics, facilitating the understanding of structure-activity relationships (S. B. Benakaprasad et al., 2007).
properties
IUPAC Name |
ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4S/c1-2-27-20(24)21(28(25,26)19-6-4-3-5-7-19)12-14-23(15-13-21)16-17-8-10-18(22)11-9-17/h3-11H,2,12-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQPGXJOUZSIHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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